molecular formula C10H14Br2S B14443890 (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide CAS No. 75326-15-7

(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide

Cat. No.: B14443890
CAS No.: 75326-15-7
M. Wt: 326.09 g/mol
InChI Key: LLYBTHBKOGAGQW-UHFFFAOYSA-M
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Description

(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide is an organic compound that features a bromine atom attached to a phenylethyl group, which is further bonded to a dimethylsulfanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide typically involves the reaction of 2-bromo-1-phenylethyl bromide with dimethyl sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5CH2CHBr+(CH3)2SC6H5CH2CHBr(CH3)2S+Br\text{C}_6\text{H}_5\text{CH}_2\text{CHBr} + (\text{CH}_3)_2\text{S} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CHBr}(\text{CH}_3)_2\text{S}^+ \text{Br}^- C6​H5​CH2​CHBr+(CH3​)2​S→C6​H5​CH2​CHBr(CH3​)2​S+Br−

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and techniques to handle the reagents and products safely.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanium group to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as phenylethyl derivatives.

    Oxidation: Sulfoxides or sulfones are formed.

    Reduction: Sulfides are produced.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology

Medicine

Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biochemical pathways.

Industry

In the industrial sector, this compound is used in the synthesis of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromine atom acts as a leaving group, allowing the sulfanium moiety to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-1-phenylethyl)(dimethyl)sulfanium chloride
  • (2-Iodo-1-phenylethyl)(dimethyl)sulfanium iodide
  • (2-Bromo-1-phenylethyl)(methyl)ethylsulfanium bromide

Uniqueness

(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

75326-15-7

Molecular Formula

C10H14Br2S

Molecular Weight

326.09 g/mol

IUPAC Name

(2-bromo-1-phenylethyl)-dimethylsulfanium;bromide

InChI

InChI=1S/C10H14BrS.BrH/c1-12(2)10(8-11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3;1H/q+1;/p-1

InChI Key

LLYBTHBKOGAGQW-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)C(CBr)C1=CC=CC=C1.[Br-]

Origin of Product

United States

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